

A Technical Guide to the Solubility of 6-Hydroxynicotinaldehyde in Organic Solvents

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Compound of Interest

Compound Name: **6-Hydroxynicotinaldehyde**

Cat. No.: **B033801**

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **6-Hydroxynicotinaldehyde** (CAS: 106984-91-2), a pivotal bifunctional heteroaromatic building block in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this compound in organic solvents, this document synthesizes theoretical principles, known aqueous solubility, and comparative analysis with structurally similar molecules to predict its behavior. Crucially, this guide presents a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of **6-Hydroxynicotinaldehyde** in various organic solvents, ensuring reproducible and accurate results. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for the effective use of **6-Hydroxynicotinaldehyde** in their research endeavors.

Introduction: The Significance of 6-Hydroxynicotinaldehyde in Research and Development

6-Hydroxynicotinaldehyde, also known as 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a compound of significant interest in medicinal chemistry and organic synthesis.^{[1][2][3]} Its structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including potential therapeutic agents.^[4]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **6-Hydroxynicotinaldehyde** is a critical physicochemical property that dictates its utility in various applications. Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to challenges in formulation and bioavailability during drug development. A thorough understanding of the solubility profile of **6-Hydroxynicotinaldehyde** in different organic solvents is therefore paramount for its effective application.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of **6-Hydroxynicotinaldehyde** provides key insights into its expected solubility.

Molecular Structure and Polarity:

6-Hydroxynicotinaldehyde ($C_6H_5NO_2$) possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The pyridine ring, while aromatic, also contributes to the molecule's polarity due to the presence of the nitrogen atom. This inherent polarity suggests a predisposition for solubility in polar solvents.

Hydrogen Bonding Capability:

The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the aldehyde group and the nitrogen in the pyridine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver for its solubility in protic solvents like alcohols and its notable solubility in water.

Predicted and Known Solubility of **6-Hydroxynicotinaldehyde**

While extensive quantitative data for the solubility of **6-Hydroxynicotinaldehyde** in a wide range of organic solvents is not readily available in public literature, we can infer its likely behavior based on its structure and available data for similar compounds.

Aqueous Solubility:

A known value for the water solubility of **6-Hydroxynicotinaldehyde** is 53 g/L.^[4] This significant solubility is attributed to the strong hydrogen bonding interactions between the polar functional groups of the molecule and water.

Predicted Solubility in Organic Solvents:

- Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to form hydrogen bonds, these solvents are expected to be excellent solvents for **6-Hydroxynicotinaldehyde**. Structurally similar compounds like 2-hydroxypyridine and pyridine-2-carbaldehyde exhibit good solubility in ethanol.^{[5][6]}
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess high dielectric constants and can engage in dipole-dipole interactions. Given the polar nature of **6-Hydroxynicotinaldehyde**, it is predicted to be soluble in these solvents. Pyridine-2-carbaldehyde is known to be soluble in acetone.^[5]
- Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be limited. The polar hydroxyl and aldehyde groups will have weak interactions with non-polar solvent molecules. However, some minimal solubility might be observed due to the aromatic nature of the pyridine ring.

The following table summarizes the predicted solubility and includes the known aqueous solubility data.

Solvent Class	Solvent	Predicted Solubility	Rationale
Aqueous	Water	53 g/L (Known)	Strong hydrogen bonding. [4]
Polar Protic	Methanol, Ethanol	High	Hydrogen bonding capacity.
Polar Aprotic	DMSO, DMF, Acetone, Acetonitrile	High to Moderate	Polarity and dipole-dipole interactions.
Low Polarity	Dichloromethane, Chloroform	Moderate to Low	Some polarity allows for limited interaction.
Non-Polar	Toluene, Hexane	Low to Insoluble	Mismatch of intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

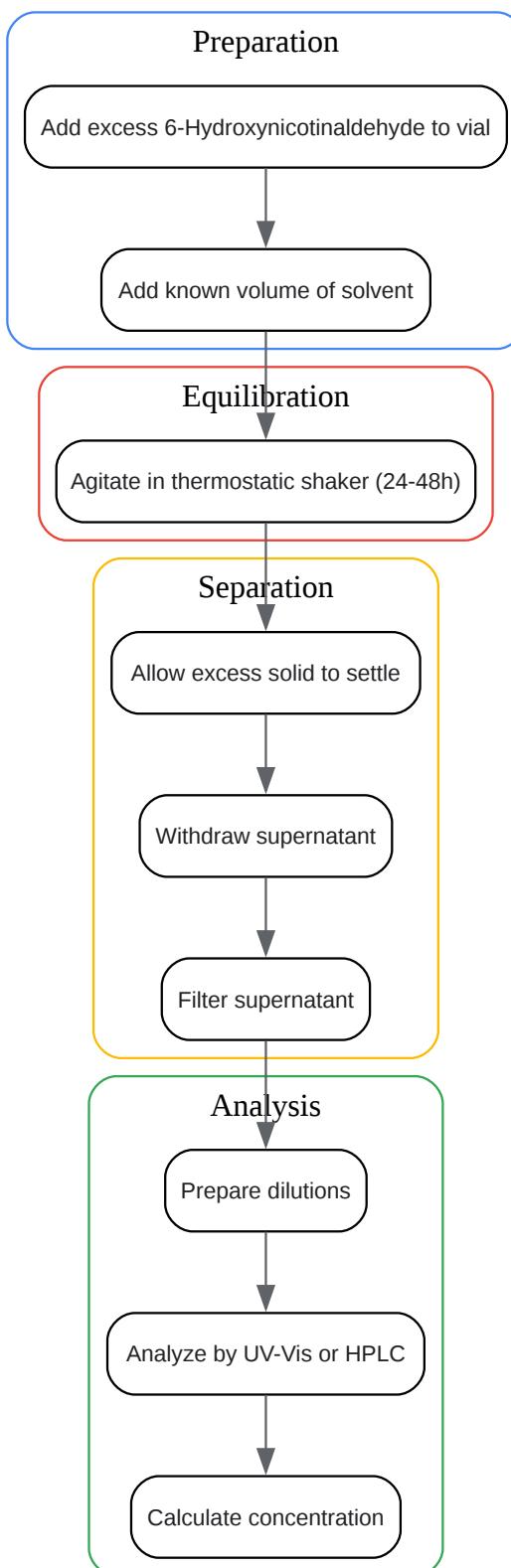
Given the scarcity of public data, experimental determination of solubility is essential for researchers. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

- **6-Hydroxynicotinaldehyde** (solid)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks

- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram



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Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **6-Hydroxynicotinaldehyde** to a series of vials. The excess is crucial to ensure a saturated solution at equilibrium.
 - Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
- Sample Separation:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately pass the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
- Concentration Analysis (UV-Vis or HPLC):
 - Prepare a series of standard solutions of **6-Hydroxynicotinaldehyde** of known concentrations in the solvent of interest.
 - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

- Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
- Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of **6-Hydroxynicotinaldehyde** in the saturated solution.

- Calculation of Solubility:
 - Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Safety and Handling

When handling **6-Hydroxynicotinaldehyde**, it is important to adhere to appropriate safety protocols.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, publicly available dataset on the solubility of **6-Hydroxynicotinaldehyde** in organic solvents is limited, this guide provides a robust framework for researchers. By understanding the underlying chemical principles and the behavior of analogous structures, a reliable prediction of its solubility profile can be made. The provided experimental protocol offers a validated method for determining precise solubility values, which is critical for the successful application of this versatile compound in research and development. The emphasis on experimental verification is a cornerstone of scientific integrity and ensures the generation of reliable data for advancing chemical and pharmaceutical innovation.

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